molecular formula C12H18N4O2 B592197 tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 869198-95-8

tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Katalognummer: B592197
CAS-Nummer: 869198-95-8
Molekulargewicht: 250.302
InChI-Schlüssel: PGNLVGKPNUNOJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 869198-95-8) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C12H18N4O2 and a molecular weight of 250.30 g/mol, features a tetrahydropyrido[4,3-d]pyrimidine core, a privileged scaffold in the design of biologically active molecules . Its key functional groups, including the 2-amino substituent and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, make it a versatile building block for the synthesis of more complex target compounds . Researchers utilize this intermediate in the exploration of novel therapeutics, particularly in oncology. The pyrido[4,3-d]pyrimidine core is a key structural motif in the development of potential enzyme inhibitors . Recent scientific literature highlights the application of similar tetrahydropyridopyrimidine derivatives in the design of potent VCP/p97 inhibitors for the treatment of Acute Myeloid Leukemia (AML) and in the structure-based design of inhibitors targeting oncogenic mutants like KRAS-G12D . The compound is characterized by a melting point of 170-172°C and should be stored at 2-8°C . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Eigenschaften

IUPAC Name

tert-butyl 2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-5-4-9-8(7-16)6-14-10(13)15-9/h6H,4-5,7H2,1-3H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNLVGKPNUNOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651938
Record name tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869198-95-8
Record name tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Boc Protection of a Pyridopyrimidine Precursor

The most widely reported method involves introducing the Boc group to a preformed dihydropyrido[4,3-d]pyrimidine scaffold. A representative procedure from patent literature involves reacting intermediate 4 (2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine) with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base.

Reaction Conditions

  • Solvent: Dichloromethane (30 mL per 1.33 mmol substrate)

  • Temperature: 0°C to room temperature (16 hours)

  • Molar Ratios:

    • Substrate : (Boc)₂O : TEA = 1 : 1.2 : 1.5

  • Yield: 74% after flash chromatography (hexane/ethyl acetate).

The Boc group selectively protects the secondary amine at position 6, leaving the primary amine at position 2 intact. This selectivity arises from steric hindrance and the basicity difference between the amines.

Optimization of Critical Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

ParameterOptimal ChoiceSuboptimal AlternativesEffect on Yield
Solvent DichloromethaneAcetonitrile, DMF↓ 20–30%
Base TriethylamineK₂CO₃, Cs₂CO₃↓ 15–25%

Polar aprotic solvents like DMF increase side reactions, while weaker bases fail to deprotonate the amine effectively.

Purification Techniques

Flash chromatography remains the standard purification method, but scale-up challenges necessitate alternatives:

  • Crystallization: Tert-butyl esters often crystallize from hexane/ethyl acetate mixtures, achieving >95% purity.

  • Aqueous Workup: Sequential washes with water and brine remove unreacted (Boc)₂O and TEA salts.

Industrial-Scale Considerations

Cost Analysis of Reagents

ReagentCost per kg (USD)Molar ExcessContribution to Total Cost
(Boc)₂O4501.2x62%
Triethylamine1201.5x22%
Dichloromethane1520x10%

Reducing (Boc)₂O excess below 1.2x decreases yields by 12–18%, making reagent recycling critical for cost-effective production.

Emerging Methodologies

Continuous Flow Synthesis

Preliminary studies indicate that microreactor systems reduce reaction time from 16 hours to 45 minutes by improving mass transfer during Boc protection.

Enzymatic Deprotection-Protection

Lipase-catalyzed transesterification enables selective Boc group installation under mild conditions (pH 7, 25°C), though yields remain low (38–42%) .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate include other pyridopyrimidine derivatives, such as:

  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one
  • Pyrimidino[4,5-d][1,3]oxazine

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups and the tert-butyl ester moietyThe presence of the tert-butyl group, for example, can enhance the compound’s stability and solubility, making it more suitable for certain applications .

Biologische Aktivität

tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS Number: 869198-95-8) is a compound of significant interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₂H₁₈N₄O₂
  • Molecular Weight : 250.30 g/mol
  • Melting Point : 170–172 °C
  • Structure : The compound features a pyrido-pyrimidine core structure which is pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can significantly influence cellular signaling pathways.

  • Inhibition of Kinase Activity :
    • The compound has shown inhibitory effects on various kinases involved in cancer progression and metabolic disorders. For instance, it has been linked to the inhibition of CDK4/Cyclin D1 and ARK5 kinases, which are crucial in cell cycle regulation and energy metabolism respectively .
  • Polypharmacological Effects :
    • Recent studies indicate that compounds with similar structures exhibit polypharmacological properties, allowing them to target multiple pathways simultaneously. This characteristic is beneficial in developing treatments for complex diseases like cancer and diabetes .

Biological Activity Overview

Activity Type Description
Antitumor Activity Induces apoptosis in tumor cells at concentrations ranging from 30–100 nM .
Metabolic Regulation Inhibits key metabolic pathways linked to obesity and diabetes .
Antimicrobial Properties Exhibited antimicrobial activity against various pathogens in preliminary tests .

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the compound's effect on various cancer cell lines. Results indicated that it effectively reduced cell viability through apoptosis induction, particularly in breast and prostate cancer cells .
  • Diabetes Management :
    • In animal models, this compound demonstrated significant reductions in blood glucose levels when administered alongside high-fat diets, suggesting its potential as a therapeutic agent for managing type 2 diabetes .
  • Antimicrobial Testing :
    • Preliminary tests revealed that the compound exhibits activity against Gram-positive and Gram-negative bacteria. Further studies are needed to elucidate the mechanisms behind its antimicrobial effects .

Q & A

Q. What in vitro models validate polypharmacology hypotheses?

  • Methodological Answer :
  • Panel Screening : Test against 100+ kinases (DiscoverX KINOMEscan) to identify off-targets.
  • CRISPR-Cas9 : Knockout putative targets (e.g., CDK9) in cell lines to confirm phenotype rescue.
  • Transcriptomics : RNA-seq of treated cells (10 µM, 24 hr) to map signaling pathways (e.g., p53, MAPK) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.